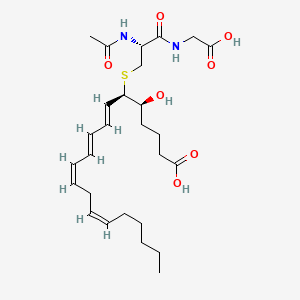
N-Acetylleukotriene D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylleukotriene D4 is a biologically active lipid mediator derived from arachidonic acid through the 5-lipoxygenase enzyme system. It is part of the leukotriene family, which plays a significant role in inflammatory and allergic responses. Leukotrienes are known for their potent effects on smooth muscle contraction, vascular permeability, and leukocyte function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylleukotriene D4 typically involves the enzymatic conversion of leukotriene C4 to leukotriene D4, followed by acetylation. The process begins with the formation of leukotriene A4 from arachidonic acid, which is then converted to leukotriene C4 by leukotriene C4 synthetase. Leukotriene C4 is subsequently converted to leukotriene D4 by the removal of the glutamic acid residue. Finally, leukotriene D4 undergoes acetylation to form this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic reactions under controlled conditions. The process requires the use of specific enzymes such as leukotriene C4 synthetase and leukotriene D4 hydrolase, along with acetylating agents. The reaction conditions typically include maintaining a low temperature to prevent degradation and using inert atmospheres to avoid oxidation .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetylleukotriene D4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic transformation and biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reaction conditions often involve mild temperatures and neutral pH.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to prevent over-reduction.
Substitution: Substitution reactions typically involve nucleophiles such as thiols and amines.
Major Products Formed
The major products formed from these reactions include various metabolites such as leukotriene E4 and its acetylated derivatives. These metabolites play significant roles in the biological activity of this compound .
Wissenschaftliche Forschungsanwendungen
N-Acetylleukotriene D4 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It is used as a reference compound in analytical chemistry for the study of leukotriene metabolism and function.
Biology: In biological research, it is used to investigate the role of leukotrienes in inflammatory and allergic responses.
Medicine: this compound is studied for its potential therapeutic applications in treating conditions such as asthma, allergic rhinitis, and other inflammatory diseases.
Industry: It is used in the development of pharmaceuticals and as a standard in quality control processes
Wirkmechanismus
N-Acetylleukotriene D4 exerts its effects by binding to specific receptors on the surface of target cells. The primary molecular targets include cysteinyl leukotriene receptors (CysLT1 and CysLT2). Upon binding, it activates intracellular signaling pathways that lead to smooth muscle contraction, increased vascular permeability, and leukocyte recruitment. These actions contribute to the compound’s role in mediating inflammatory and allergic responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Leukotriene C4
- Leukotriene D4
- Leukotriene E4
Uniqueness
N-Acetylleukotriene D4 is unique due to its acetylated structure, which enhances its stability and biological activity compared to other leukotrienes. This modification allows it to have prolonged effects and makes it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
80115-94-2 |
|---|---|
Molekularformel |
C27H42N2O7S |
Molekulargewicht |
538.7 g/mol |
IUPAC-Name |
(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-acetamido-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C27H42N2O7S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-24(23(31)16-15-18-25(32)33)37-20-22(29-21(2)30)27(36)28-19-26(34)35/h7-8,10-14,17,22-24,31H,3-6,9,15-16,18-20H2,1-2H3,(H,28,36)(H,29,30)(H,32,33)(H,34,35)/b8-7-,11-10-,13-12+,17-14+/t22-,23-,24+/m0/s1 |
InChI-Schlüssel |
HJNOQTNZXQEPJB-NYLUJPCVSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)C |
Kanonische SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo-](/img/structure/B14414947.png)
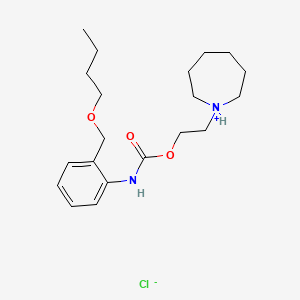
diphenyl-lambda~5~-phosphane](/img/structure/B14414953.png)
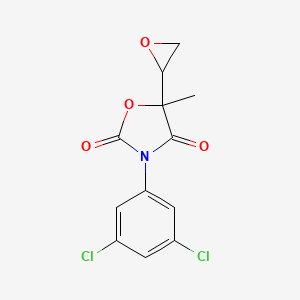

![10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL](/img/structure/B14414984.png)

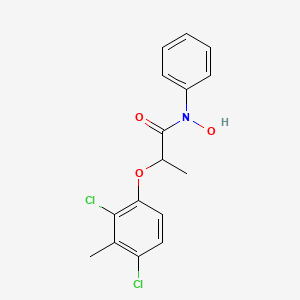
![3-[(1H-Benzimidazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate](/img/structure/B14415008.png)
![N-6-Oxabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14415010.png)
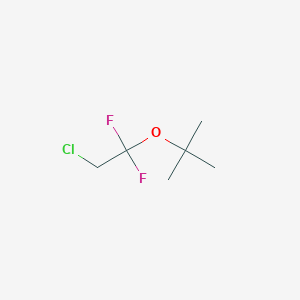
![(4E)-4-[(2-Aminoethyl)imino]pentan-2-one](/img/structure/B14415027.png)
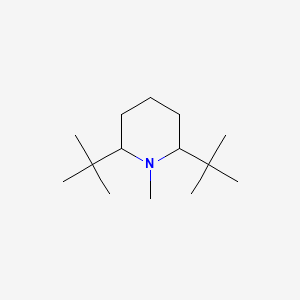
![N-(2-Methylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14415033.png)
